N-(4-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

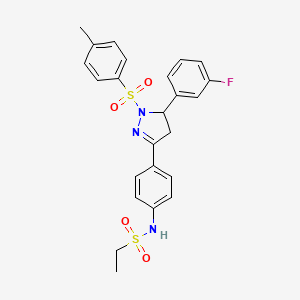

N-(4-(5-(3-Fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazoline-derived sulfonamide compound characterized by a 4,5-dihydropyrazole core substituted with a 3-fluorophenyl group at position 5, a tosyl (p-toluenesulfonyl) group at position 1, and an ethanesulfonamide moiety attached to the para-position of the phenyl ring at position 3 (Figure 1). The molecular formula is inferred to be C₂₄H₂₃FN₃O₄S₂ based on structurally analogous compounds . Its average molecular weight is approximately 522 g/mol, similar to derivatives like N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide (522.006 g/mol) .

Properties

IUPAC Name |

N-[4-[3-(3-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O4S2/c1-3-33(29,30)27-21-11-9-18(10-12-21)23-16-24(19-5-4-6-20(25)15-19)28(26-23)34(31,32)22-13-7-17(2)8-14-22/h4-15,24,27H,3,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXGFGCKMKLZSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(4-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic compound with potential therapeutic applications. Its biological activity has been investigated in various studies, revealing its interactions with multiple biological targets and pathways. This article provides a comprehensive overview of the compound's biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole core, sulfonamide group, and fluorophenyl substituents. This unique architecture contributes to its biological activity.

The biological activity of this compound primarily involves:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression, thus exerting anti-inflammatory and anticancer effects.

- Modulation of Gene Expression : It has been shown to affect the expression of genes related to cell proliferation and apoptosis, particularly in cancer cell lines.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro tests demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. For instance, it significantly reduced cell viability in leukemia and solid tumor models.

| Cell Line | IC50 (µM) |

|---|---|

| MLL-fusion leukemia | 0.15 |

| Breast cancer | 0.20 |

| Lung cancer | 0.25 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Inhibition of Cytokine Production : Studies indicated that it could reduce the production of pro-inflammatory cytokines in macrophages, suggesting a role in managing inflammatory diseases.

Case Studies

- Leukemia Treatment : A study involving MLL-fusion leukemia cells showed that treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G0/G1 phase. This was associated with downregulation of BCL2 expression, a key regulator of apoptosis.

- Breast Cancer Models : In models of triple-negative breast cancer (TNBC), the compound demonstrated potent antiproliferative effects, leading to reduced tumor growth in vivo.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological efficacy of this compound. Investigations into structure-activity relationships (SAR) have provided insights into how modifications to its chemical structure can improve its potency and selectivity.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

*Inferred or estimated based on analogous structures.

Key Observations:

Substituent Position Effects :

- The 3-fluorophenyl group in the target compound may confer distinct electronic and steric properties compared to 2-fluorophenyl derivatives (e.g., ). For instance, 3-fluorophenyl’s meta-fluorine placement could optimize binding to hydrophobic pockets in kinase targets, as seen in fluorinated kinase inhibitors .

- Tosyl vs. Propionyl/Acetyl : The bulky tosyl group in the target compound likely enhances thermal stability and resistance to enzymatic degradation compared to smaller acyl groups .

Sulfonamide Moieties :

- Ethanesulfonamide is a common feature in the compared compounds, improving aqueous solubility and enabling hydrogen-bond interactions with biological targets. This aligns with trends in sulfonamide-based kinase inhibitors like YPC-21817 MsOH, where sulfonamides enhance solubility and target affinity .

However, derivatives with propionyl or acetyl groups (MW ~400–420 g/mol) may exhibit better pharmacokinetic profiles .

Functional Analogues in Kinase Inhibitor Research

Key comparisons include:

- YPC-21817 MsOH : Features a thiazolidine-2,4-dione core with a 3-fluorophenyl group and piperazine substituents. Unlike the target compound, YPC-21817 MsOH’s imidazopyridazine core enables π-stacking interactions, but both share sulfonamide groups critical for solubility.

- SHELX-Refined Compounds : Many sulfonamide derivatives require crystallographic validation for structure-activity relationship (SAR) studies. The target compound’s dihydropyrazole core may adopt a planar conformation favorable for binding, as seen in SHELX-refined kinase inhibitors.

Q & A

Q. What methodological approaches are recommended for synthesizing this compound with high purity?

The synthesis involves three key steps:

- Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction between a fluorophenyl halide (e.g., 3-fluorophenyl bromide) and a pyrazole intermediate .

- Tosylation : Introduction of the tosyl (p-toluenesulfonyl) group via nucleophilic substitution, requiring anhydrous conditions and a base like triethylamine .

- Sulfonamide Functionalization : Ethanesulfonamide incorporation using ethanesulfonyl chloride under basic conditions .

Optimization Tips : - Use HPLC to monitor reaction progress and NMR (¹H/¹³C) for intermediate characterization .

- Employ flow chemistry to enhance reproducibility and scalability .

Q. How can the crystal structure of this compound be resolved using X-ray diffraction?

- Data Collection : Use a single-crystal diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Apply direct methods via SHELXT (for small molecules) or experimental phasing with SHELXC/D/E for challenging cases .

- Refinement : Refine anisotropic displacement parameters with SHELXL , leveraging restraints for disordered regions .

- Validation : Check for outliers (e.g., ADPs, bond lengths) using PLATON or CIF validation tools .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrazole ring and sulfonamide substitution .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., ESI+ mode) .

- HPLC : Ensure >95% purity using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can contradictory spectroscopic data during structural elucidation be resolved?

- Case Example : Discrepancies in NMR peak assignments due to diastereotopic protons or rotational isomers.

- Strategies :

- Perform variable-temperature NMR to probe dynamic effects .

- Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA ) .

- Use 2D NMR (COSY, NOESY) to confirm through-space correlations .

Q. What mechanistic insights explain the regioselectivity of the pyrazole ring formation?

- Key Factors :

- Electronic Effects : Electron-withdrawing groups (e.g., sulfonamide) direct cyclization to the less sterically hindered position .

- Steric Control : Bulky substituents (e.g., tosyl group) favor 4,5-dihydro-1H-pyrazole formation via kinetic control .

- Experimental Validation :

- Trapping intermediates with TEMPO to identify radical pathways .

- Isotope labeling (e.g., ¹⁵N) to track nitrogen migration during cyclization .

Q. How can computational methods enhance understanding of this compound’s bioactivity?

- Molecular Docking : Screen against target enzymes (e.g., COX-2) using AutoDock Vina to predict binding modes .

- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with bioactivity using Schrödinger or MOE .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.